[4-(4-Pyridin-2-ylpiperazin-1-yl)benzyl]amine
Overview
Description
“[4-(4-Pyridin-2-ylpiperazin-1-yl)benzyl]amine” is a chemical compound with the linear formula C17H22Cl2N4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C17H22Cl2N4 . It has a molecular weight of 353.298 .Scientific Research Applications
Chemistry and Coordination Compounds
Research on compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) has provided insights into the preparation, properties, and potential applications of these chemical structures. The investigations cover the preparation procedures and properties of organic compounds, including their protonated and/or deprotonated forms, and their complex compounds. These studies also explore spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity, highlighting areas for potential interest and further investigation into unknown analogues, including [4-(4-Pyridin-2-ylpiperazin-1-yl)benzyl]amine analogues (Boča, Jameson, & Linert, 2011).
Potential CNS Acting Drugs
The search for novel central nervous system (CNS) acting drugs has identified functional chemical groups, including heterocycles with nitrogen (N), sulfur (S), and oxygen (O), which are critical in forming compounds with potential CNS effects. This exploration includes an array of chemical groups that may serve as lead molecules for the synthesis of compounds with CNS activity, highlighting the broad scope of heterocyclic compounds in developing new pharmacological agents (Saganuwan, 2017).
Catalysis and Synthesis
Significant advancements have been made in developing recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, utilizing aromatic, heterocyclic, and aliphatic amines. This research underscores the importance of recyclable catalysts in organic synthesis, promoting sustainable and efficient methodologies in chemical reactions. The reviewed catalysts show potential for commercial exploitation, indicating a promising area for further research and application in the synthesis of novel compounds, including those related to this compound (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Photochromism and Optical Materials
The study of photochromic ortho-nitrobenzylpyridines has revealed their potential applications in photon-based electronics due to their favorable properties, such as photochromic activity in the solid state and small structural change during photoreactions. This research opens avenues for the development of novel materials and devices, including those based on or related to this compound, for applications in electronics and photonics (Naumov, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like phenylalanine–trna ligase alpha and beta subunits .
Mode of Action
It’s worth noting that similar compounds have been found to act as atp-competitive inhibitors, showing selectivity for inhibition of certain kinases .
Biochemical Pathways
Related compounds have been found to affect pathways involving tyrosine kinases .
Pharmacokinetics
Similar compounds have been found to have rapid clearance and low oral bioavailability .
Result of Action
Related compounds have been found to induce apoptosis of tumor cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [4-(4-Pyridin-2-ylpiperazin-1-yl)benzyl]amine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of [4-(4-Pyridin-2-ylpiperazin-1-yl)benzyl]amine on various types of cells and cellular processes are still being studied. Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
[4-(4-pyridin-2-ylpiperazin-1-yl)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-13-14-4-6-15(7-5-14)19-9-11-20(12-10-19)16-3-1-2-8-18-16/h1-8H,9-13,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWVFHNMQOOTOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)CN)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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